molecular formula C10H14F3NO3 B1328047 Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate CAS No. 1017782-87-4

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate

Cat. No.: B1328047
CAS No.: 1017782-87-4
M. Wt: 253.22 g/mol
InChI Key: JFUURBXVZYVUBJ-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies of Piperidine Core Modifications

X-ray crystallographic analysis reveals that the piperidine ring in ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate adopts a chair conformation , consistent with similar trifluoromethyl-substituted piperidine derivatives. The bond lengths and angles within the piperidine core (Table 1) align with typical sp³-hybridized carbon-nitrogen systems. For instance, the C–N bond lengths in the piperidine ring range from 1.47–1.52 Å, while the C–C bonds average 1.53–1.56 Å. The trifluoromethyl group at the 4-position of the piperidine ring induces slight distortions in the chair conformation, with a dihedral angle of 42.5° between the piperidine ring and the plane of the trifluoromethyl group.

Table 1: Key Bond Lengths and Angles from X-ray Crystallography

Bond/Angle Value (Å/°) Source
C–N (piperidine) 1.49–1.52
C–C (piperidine) 1.53–1.56
C–CF₃ 1.54
N–C–C (piperidine) 109.5–112.3

Trifluoromethyl Group Orientation and Electronic Effects

The trifluoromethyl group exhibits a preferential equatorial orientation in the piperidine ring, minimizing steric hindrance and maximizing hyperconjugative stabilization. This orientation aligns with the inductive electron-withdrawing effect of the CF₃ group, which polarizes adjacent bonds and reduces electron density at the nitrogen atom. Density Functional Theory (DFT) studies confirm that the equatorial position lowers the overall energy by 2.3 kcal/mol compared to axial placement. The CF₃ group also introduces C–F···H–C interactions (2.8–3.1 Å) in the crystal lattice, contributing to packing stability.

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c1-2-17-9(16)8(15)14-5-3-7(4-6-14)10(11,12)13/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUURBXVZYVUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Multi-Step Synthesis Approach

The synthesis of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate generally involves:

This multi-step process requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions.

Specific Synthetic Procedures

Functional Group Conversion on Piperidine Derivatives

According to patent literature, compounds of this class can be prepared by functional group transformations on pre-assembled piperidine analogs. Typical conditions include:

  • Use of polar solvents such as ethanol or dichloromethane.
  • Employing Bronsted bases like triethylamine to facilitate nucleophilic substitution.
  • Acid catalysis with trifluoroacetic acid for certain steps.
  • Reduction steps using reagents such as sodium borohydride (NaBH4) in tetrahydrofuran (THF) under reflux.

These methods allow for the selective modification of the piperidine nitrogen and the introduction of the oxoacetate group.

Esterification and Oxidation Steps
  • Esterification: Fischer–Speier esterification is a classical method to form the ethyl ester, although yields may vary depending on substituents on the piperidine ring.
  • Oxidation: Aldehydes or alcohol intermediates can be oxidized to keto esters using reagents like Dess–Martin periodinane or by hydrolysis of enol ethers.

These steps are critical for obtaining the α-keto ester functionality characteristic of the target compound.

Example Synthetic Route (Conceptual)

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine ring formation Cyclization or starting from piperidine Piperidine core with 4-position available
2 Trifluoromethylation Electrophilic trifluoromethylation agents Introduction of CF3 group at 4-position
3 Nucleophilic substitution Ethyl 2-oxoacetate derivative, base catalyst Formation of this compound
4 Purification Crystallization or chromatography Pure target compound

This route is adapted from general procedures for 2-oxo-piperidinyl derivatives and tailored for the trifluoromethyl-substituted piperidine.

Research Findings and Optimization

  • Yield Considerations: Esterification yields can be low when sensitive substituents are present; alternative methods such as cesium salt formation followed by alkylation with iodomethane or use of TMS-diazomethane have been explored to improve yields.
  • Regioselectivity: Directed ortho-lithiation using directing groups (e.g., pivaloyl amide) has been employed in related systems to control substitution patterns, which may be adapted for the synthesis of this compound.
  • Side Reactions: Decarboxylation and hydrolysis side reactions can occur during hydrolysis steps, requiring careful temperature and reagent control.
  • Functional Group Compatibility: The trifluoromethyl group is stable under typical reaction conditions used for esterification and amidation, facilitating its incorporation without degradation.

Summary Table of Preparation Methods

Method Aspect Description Notes
Starting Materials Piperidine derivatives, trifluoromethyl precursors Commercially available or synthesized
Key Reactions Electrophilic trifluoromethylation, nucleophilic substitution, esterification Multi-step, requires careful control
Solvents Ethanol, dichloromethane, THF Polar solvents preferred
Catalysts/Bases Triethylamine, trifluoroacetic acid, NaBH4 Facilitate substitution and reduction
Purification Techniques Crystallization, chromatography To obtain high purity
Challenges Low esterification yields, side reactions Alternative esterification methods advised

Chemical Reactions Analysis

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate has been utilized as a precursor in the development of various pharmacologically active compounds. Its derivatives have shown promise in:

  • Anticancer Activity : Research indicates that modifications of this compound can lead to effective histone deacetylase (HDAC) inhibitors, which are crucial for cancer therapy. A study demonstrated that compounds derived from this compound exhibited significant inhibitory effects on cancer cell lines .
  • Antibacterial Agents : The compound has been evaluated for its antibacterial properties against Gram-positive bacteria. Structure-activity relationship studies revealed that certain derivatives maintain activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Pharmacophore Modeling

Pharmacophore modeling studies have utilized this compound to identify essential features for biological activity. For instance:

  • 3D-QSAR Analysis : This compound has been incorporated into quantitative structure–activity relationship (QSAR) models to predict the activity of new compounds against specific targets. The models have demonstrated robust statistical significance, facilitating the design of novel inhibitors .

Drug Discovery

The compound serves as a valuable tool in drug discovery processes:

  • Virtual Screening : this compound and its analogs have been used in virtual screening campaigns to identify potential leads for various diseases, including viral infections like Ebola .

Case Study 1: Anticancer Compounds Development

A series of derivatives synthesized from this compound were tested for their efficacy as HDAC inhibitors. The most promising candidates showed IC50 values in the nanomolar range against several cancer cell lines, indicating strong potential for further development into therapeutic agents.

CompoundIC50 (nM)Target
Compound A25HDAC
Compound B50HDAC
Compound C30HDAC

Case Study 2: Antibacterial Activity Assessment

In another study, derivatives of this compound were evaluated against MRSA strains. The results indicated that specific modifications significantly enhanced antibacterial activity.

DerivativeZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Derivative X1510
Derivative Y205
Derivative Z187

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Piperidine vs. Piperazine Derivatives
  • Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate (): Core: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Substituents: A 4-fluorobenzyl group replaces the trifluoromethyl-piperidine. The 4-fluorobenzyl group introduces aromaticity and steric bulk, which may alter target binding .
  • Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate ():

    • Core : Piperazine with a 3-oxo group.
    • Substituents : A 2,4-difluorobenzoyl group replaces the trifluoromethyl-piperidine.
    • Implications : The benzoyl group adds a ketone functionality, increasing electron-withdrawing effects and rigidity. Fluorine atoms enhance metabolic stability but may reduce lipophilicity relative to -CF₃ .
Thiazole-Based Analog
  • Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate (): Core: Thiazole (aromatic heterocycle with sulfur and nitrogen) vs. piperidine. Substituents: -CF₃ on the thiazole ring. The sulfur atom may participate in unique interactions (e.g., metal coordination) .

Substituent and Functional Group Differences

Trifluoromethyl Placement
  • Ethyl 2-oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetate (): Substituent: -CF₃ is attached to a phenyl ring, which is further linked to piperidine. However, this may reduce solubility compared to direct -CF₃ substitution on piperidine .
Fluorinated Aromatic vs. Aliphatic Groups
  • Compounds with fluorobenzyl or difluorobenzoyl groups () prioritize aromatic fluorine interactions, whereas the target compound’s aliphatic -CF₃ group offers stronger electron-withdrawing effects and metabolic resistance.

Physicochemical and Pharmacological Properties

Key Data Comparison
Compound Name Molecular Formula Molecular Weight Core Structure Substituent LogP* (Predicted)
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate C₁₀H₁₄F₃NO₃ 261.22 g/mol Piperidine -CF₃ on piperidine ~2.1
Ethyl 2-oxo-2-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)acetate C₁₆H₁₈F₃NO₃ 329.32 g/mol Piperidine -CF₃ on phenyl ring ~3.5
Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate C₁₅H₁₉FN₂O₃ 294.33 g/mol Piperazine 4-fluorobenzyl ~1.8
Ethyl 2-oxo-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate C₈H₆F₃NO₃S 265.20 g/mol Thiazole -CF₃ on thiazole ~2.4

*LogP values estimated using fragment-based methods.

Biological Activity

Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate is a synthetic organic compound with significant potential in medicinal chemistry. It features a unique structure characterized by a piperidine ring and a trifluoromethyl group, which may confer distinct biological activities. The compound has garnered interest for its potential applications in drug development, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₄F₃NO₃
  • Molecular Weight : 253.22 g/mol
  • IUPAC Name : Ethyl oxo[4-(trifluoromethyl)-1-piperidinyl]acetate

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation pathways.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

  • Microtubule Destabilization : Some derivatives have shown effective inhibition of microtubule assembly, suggesting potential use as microtubule-destabilizing agents in cancer therapy .
  • Apoptosis Induction : Studies have demonstrated that related compounds can enhance caspase activity, indicating their ability to induce apoptosis in cancer cells, such as MDA-MB-231 breast cancer cells .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Enzyme Targeting : It has shown promise in targeting specific enzymes linked to cancer metabolism and inflammation, which could lead to new therapeutic strategies .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-Oxo-2-(4-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acidC₁₄H₁₄F₃NO₃Contains a phenyl group instead of an ethyl ester
Piperidine derivativesVariesBasic structure but lacks trifluoromethyl substitution
Triazole derivativesVariesOften exhibit different biological activities such as antifungal properties

This compound's unique combination of functional groups may confer distinct biological activities compared to these similar compounds.

Study on Anticancer Activity

In a recent study, a series of piperidine derivatives were synthesized and screened for anticancer activity. This compound was included in the screening process due to its structural similarities with known anticancer agents. The results demonstrated significant cytotoxic effects against various cancer cell lines, particularly those associated with breast and lung cancers .

Enzyme Interaction Studies

Further investigations into the compound's mechanism revealed that it effectively inhibits specific enzymes involved in tumor growth and survival mechanisms. For instance, it was found to block certain metabolic pathways essential for cancer cell proliferation .

Q & A

Q. What is the standard synthetic route for Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate?

The compound is synthesized via nucleophilic substitution. In a representative procedure, 4-(trifluoromethyl)piperidine reacts with ethyl chlorooxoacetate in dichloromethane (CH₂Cl₂) at 0°C in the presence of triethylamine (Et₃N) as a base. After stirring at room temperature for 16 hours, the crude product is purified via silica gel chromatography (0–25% ethyl acetate/hexanes gradient), yielding 94% of the target compound. Key characterization includes ¹H NMR (δ 1.39 ppm for ethyl CH₃) and ESI-MS (m/z 330 [M+H]⁺) . Alternative methods may employ potassium carbonate (K₂CO₃) in ethanol for similar reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H NMR spectroscopy in CDCl₃ confirms the ethyl ester (quartet at δ 4.37 ppm) and piperidine backbone (multiplets at δ 3.18–3.77 ppm). ESI-MS provides molecular weight validation (m/z 330 [M+H]⁺). For crystalline derivatives, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves precise stereochemistry and bond angles .

Q. How are impurities removed during synthesis?

Silica gel column chromatography is the primary purification method. For acidic byproducts (e.g., hydrolyzed ester), aqueous workup at pH 4 (using 2 N HCl) followed by CH₂Cl₂ extraction isolates the neutral product. Drying over Na₂SO₄ and solvent evaporation yield high-purity material .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Stoichiometry : Excess ethyl chlorooxoacetate (1.2 eq) ensures complete piperidine conversion.
  • Temperature : Maintaining 0°C during reagent addition minimizes side reactions (e.g., ester hydrolysis).
  • Catalysis : Microwave-assisted synthesis or Lewis acids (e.g., ZnCl₂) may accelerate reaction kinetics.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance nucleophilicity compared to CH₂Cl₂ .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The reaction proceeds via a two-step mechanism: (i) deprotonation of 4-(trifluoromethyl)piperidine by Et₃N, generating a nucleophilic piperidine species, and (ii) nucleophilic attack on the electrophilic carbonyl carbon of ethyl chlorooxoacetate. Density Functional Theory (DFT) studies suggest the trifluoromethyl group enhances piperidine’s nucleophilicity by inductive effects .

Q. How can stability issues during storage be mitigated?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent ester hydrolysis.
  • Stability assays : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation. LC-MS identifies hydrolysis products (e.g., free carboxylic acid) .

Q. What analytical strategies resolve contradictions in reported synthetic yields?

Discrepancies often arise from base choice (Et₃N vs. K₂CO₃) and solvent polarity. Comparative studies show Et₃N in CH₂Cl₂ provides higher reproducibility (94% yield) than K₂CO₃ in ethanol (72–85%) due to better HCl scavenging. Kinetic profiling via in-situ IR spectroscopy can further clarify reaction progress .

Q. How are trace impurities quantified in final products?

Reverse-phase HPLC-MS with a C18 column (0.1% formic acid in H₂O/acetonitrile) separates impurities. Quantitation against certified reference standards (e.g., unreacted piperidine or ethyl chlorooxoacetate) ensures accuracy. Detection limits <0.1% are achievable with high-resolution MS .

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